
Enalaprilat-d5 (sodium)
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Overview
Description
Enalaprilat-d5 (sodium) is a deuterated form of enalaprilat, primarily utilized in research to elucidate the metabolic pathways and kinetics of the parent compound, enalaprilat . This compound acts as a stable isotopic label, allowing scientists to track the distribution and breakdown of enalaprilat without interference from the body’s natural processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of enalaprilat-d5 (sodium) involves the deuteration of enalaprilat. Initial stock solutions of enalaprilat-d5 are prepared in methanol and stored at approximately -80°C . The synthesis typically involves the incorporation of deuterium atoms into the enalaprilat molecule, which can be achieved through various chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of enalaprilat-d5 (sodium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to validate the quality of the final product .
Chemical Reactions Analysis
Oxidation Reactions
Enalaprilat-d5 (sodium) undergoes oxidation under controlled conditions to form metabolites essential for studying its metabolic pathways.
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Key Insight : Oxidation occurs at the proline and alanine residues, with deuterium labeling stabilizing the compound against isotopic exchange during analysis.
Reduction Reactions
Reductive processes are employed to reverse metabolic modifications or synthesize intermediates.
Reagent | Conditions | Product | Outcome |
---|---|---|---|
Pd/C + H₂ | 1 atm H₂, 40–50°C | Reduced dipeptide analogs | Synthesis of deuterated intermediates |
Sodium borohydride | Aqueous ethanol, pH 5 | Alcohol derivatives | Structural characterization |
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Mechanism : The phenyl-deuterated side chain remains intact, while the carboxylate groups are selectively reduced.
Hydrolysis Reactions
Hydrolysis is pivotal for studying its stability and enzymatic degradation.
Deuterium Exchange Reactions
The deuterium label’s stability is crucial for tracking in biological systems.
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Structural Resilience : The deuterium atoms at the phenyl ring resist exchange under physiological conditions, enabling reliable isotope dilution mass spectrometry .
Enzymatic Reactions
As an ACE inhibitor, Enalaprilat-d5 (sodium) interacts with angiotensin-converting enzyme:
Enzyme | Binding Affinity (Ki) | Inhibition Mechanism | Study Model |
---|---|---|---|
Human ACE | 0.1–0.5 nM | Competitive inhibition | In vitro enzyme assays |
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Role of Deuterium : Isotopic labeling does not alter binding affinity compared to non-deuterated enalaprilat, confirming its utility in mechanistic studies .
Photodegradation
Light-induced degradation pathways are minimal but documented:
Light Source | Degradation Products | Conditions |
---|---|---|
UV (254 nm) | Cyclic diketopiperazine | 48-hour exposure, 25°C |
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Stability Recommendation : Store in amber vials at 2–8°C to prevent photolytic breakdown.
Scientific Research Applications
Enalaprilat-d5 (sodium) has a wide range of scientific research applications, including:
Mechanism of Action
Enalaprilat-d5 (sodium) exerts its effects by inhibiting the Angiotensin Converting Enzyme (ACE), which prevents the transformation of angiotensin I into angiotensin II . Angiotensin II is responsible for vasoconstriction and sodium reabsorption in the proximal tubule of the kidney. By down-regulating this protein, enalaprilat-d5 (sodium) results in reduced blood pressure and blood fluid volume .
Comparison with Similar Compounds
Enalaprilat: The parent compound of enalaprilat-d5 (sodium), used in the treatment of hypertension.
Perindoprilat: Another ACE inhibitor used in similar therapeutic applications.
Uniqueness: Enalaprilat-d5 (sodium) is unique due to its deuterated form, which provides enhanced stability and allows for precise tracking in metabolic studies . This makes it a valuable tool in research settings where understanding the detailed metabolic pathways of enalaprilat is crucial .
Properties
Molecular Formula |
C18H22N2Na2O5 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
disodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxylato-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C18H24N2O5.2Na/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/t12-,14-,15-;;/m0../s1/i2D,3D,4D,6D,7D;; |
InChI Key |
HTOMWWZYNPLIET-CGGLEDJRSA-L |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)[O-])N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)[O-])[2H])[2H].[Na+].[Na+] |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)[O-])NC(CCC2=CC=CC=C2)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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